molecular formula C4H3BrO2 B11919287 2(3H)-Furanone, 3-bromo-

2(3H)-Furanone, 3-bromo-

Cat. No.: B11919287
M. Wt: 162.97 g/mol
InChI Key: XWCNTPJMDSTJKA-UHFFFAOYSA-N
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Description

3-Bromofuran-2(5H)-one is an organic compound with the molecular formula C4H3BrO2 It is a brominated derivative of furan, a heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromofuran-2(5H)-one can be synthesized through several methods. One common method involves the bromination of furan derivatives. For example, 3-bromofuran can be obtained by reacting 4,5-dibromo-3,6-endoxohexahydrophthalic anhydride with quinoline at 210–220°C . Another method involves the reaction of 3-bromofuran with acetic anhydride in the presence of perchloric acid to form 2-acetyl-3-bromofuran .

Industrial Production Methods

Industrial production of 3-Bromofuran-2(5H)-one typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromofuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom in 3-Bromofuran-2(5H)-one can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,5-dione derivatives, while substitution reactions can produce various substituted furan compounds.

Scientific Research Applications

3-Bromofuran-2(5H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromofuran-2(5H)-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the furan ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromofuran-2-carbaldehyde: Similar in structure but contains an aldehyde group instead of a ketone.

    3-Bromo-2,5-furandione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.

Uniqueness

3-Bromofuran-2(5H)-one is unique due to its specific bromine substitution and the presence of a ketone group

Properties

Molecular Formula

C4H3BrO2

Molecular Weight

162.97 g/mol

IUPAC Name

3-bromo-3H-furan-2-one

InChI

InChI=1S/C4H3BrO2/c5-3-1-2-7-4(3)6/h1-3H

InChI Key

XWCNTPJMDSTJKA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)C1Br

Origin of Product

United States

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